4-Phenylthiosemicarbazide

概要

説明

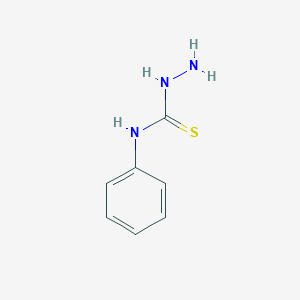

4-Phenylthiosemicarbazide is a thiosemicarbazide derivative with the chemical formula C7H9N3S. It is known for its applications in agriculture as a pesticide and possesses antibacterial properties due to electron delocalization in the thiosemicarbazide moiety . This compound appears as a white to light yellow crystalline powder and has a melting point of 138 to 141 °C .

準備方法

Synthetic Routes and Reaction Conditions: 4-Phenylthiosemicarbazide can be synthesized from phenyl isothiocyanate and hydrazine hydrate in ethanol at room temperature. The reaction yields this compound in an 86% yield . The reaction scheme is as follows:

C6H5NCS+NH2NH2⋅H2O→C6H5NHCSNHNH2

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.

化学反応の分析

Types of Reactions: 4-Phenylthiosemicarbazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can yield different thiosemicarbazide derivatives.

Substitution: It can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced thiosemicarbazide derivatives.

Substitution: Various substituted thiosemicarbazides.

科学的研究の応用

Medicinal Chemistry

Antimicrobial and Antitumor Activity

4PTSC and its derivatives have been extensively studied for their biological activities, particularly as antimicrobial and antitumor agents. Thiosemicarbazides exhibit a broad spectrum of pharmacological properties, including antifungal, antibacterial, and anticancer activities. For instance, studies have shown that 4PTSC demonstrates significant activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans and Aspergillus fumigatus .

Case Study: Anti-Tubercular Activity

Recent research highlighted the synthesis of new thiosemicarbazide derivatives from 4PTSC, which were evaluated for their anti-tubercular activity. Compounds synthesized exhibited promising results with minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL against Mycobacterium bovis, indicating their potential as lead compounds in tuberculosis treatment .

Coordination Chemistry

Metal Complexes

4PTSC is utilized in the formation of metal complexes that display enhanced biological activities. These complexes have been investigated for their anticancer properties. For example, metal ions like Cu(II) and Zn(II) form complexes with 4PTSC that show improved efficacy against cancer cell lines .

Analytical Applications

Thiosemicarbazides serve as analytical reagents for the separation and determination of metal ions in clinical analysis. The ability to form stable complexes with various metal ions makes them valuable in analytical chemistry for trace metal analysis .

Materials Science

Additive in Perovskite Solar Cells

Recent advancements have introduced 4PTSC as a molecular additive in the fabrication of perovskite solar cells (PSCs). Its incorporation enhances the morphology of Sn halide perovskite films, leading to reduced defects and improved device performance. A study demonstrated that devices with 4PTSC achieved an efficiency of 12.22% while maintaining stability over extended periods under ambient conditions .

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Antimicrobial, antifungal, and anticancer activities; derivatives show anti-tubercular effects |

| Coordination Chemistry | Formation of metal complexes; analytical reagent for metal ion determination |

| Materials Science | Additive in perovskite solar cells; improves film morphology and device efficiency |

Environmental Applications

Corrosion Inhibition

Thiosemicarbazides, including 4PTSC, have been explored for their potential as corrosion inhibitors in various environments. Their ability to form protective layers on metal surfaces can significantly reduce corrosion rates, making them useful in industrial applications .

作用機序

The mechanism of action of 4-Phenylthiosemicarbazide involves its ability to act as a coordination complex and a reducing agent. It passivates defect formation and improves stability in perovskite solar cells by coordinating with tin ions and preventing unwanted reactions . In biological systems, it interacts with molecular targets such as enzymes and proteins, exerting antibacterial and antiparasitic effects .

類似化合物との比較

- Thiosemicarbazide

- 4-Methyl-3-thiosemicarbazide

- 4-Allylthiosemicarbazide

- 4-Ethyl-3-thiosemicarbazide

Comparison: 4-Phenylthiosemicarbazide is unique due to its phenyl group, which enhances its stability and reactivity compared to other thiosemicarbazides. This phenyl group also contributes to its antibacterial properties and its effectiveness as an additive in perovskite solar cells .

生物活性

4-Phenylthiosemicarbazide (PTSC) is a compound belonging to the thiosemicarbazide family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of PTSC, supported by various research findings and case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of a thiosemicarbazone functional group, which is known for its ability to form coordination complexes with metal ions. The synthesis typically involves the condensation reaction of phenylhydrazine with carbon disulfide and subsequent treatment with an appropriate aldehyde or ketone. This method yields high purity and good yields of the compound, making it suitable for further biological evaluations .

Biological Activity Overview

The biological activities of this compound and its derivatives include:

- Antimicrobial Activity : PTSC has been shown to exhibit significant antibacterial and antifungal properties. Studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, as well as fungal strains such as Candida albicans .

- Antitubercular Activity : Research indicates that PTSC derivatives are promising candidates for anti-tubercular drug development. In vitro studies have reported effective inhibition of Mycobacterium tuberculosis, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL .

- Antitumor Activity : PTSC has also been evaluated for its antitumor properties. Metal complexes formed with PTSC have shown enhanced cytotoxic effects against cancer cell lines, indicating that the ligand's structure plays a crucial role in its biological efficacy .

- Antioxidant Activity : The compound exhibits antioxidant properties, which can be attributed to its ability to scavenge free radicals. This activity is vital in mitigating oxidative stress-related diseases .

Antimicrobial Studies

A comprehensive study evaluated the antimicrobial efficacy of PTSC against a panel of bacterial and fungal strains using the agar-well diffusion method. The results are summarized in Table 1:

| Microbial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Pseudomonas aeruginosa | 12 |

| Candida albicans | 14 |

These findings highlight the potential of PTSC as a broad-spectrum antimicrobial agent .

Antitubercular Activity

In a study focused on anti-tubercular activity, various derivatives of PTSC were synthesized and tested against Mycobacterium bovis. The results indicated that certain modifications to the PTSC structure significantly enhanced its activity:

| Compound ID | MIC (μg/mL) |

|---|---|

| Compound 11 | 0.39 |

| Compound 30 | 0.45 |

| Compound 15 | 1.00 |

These results underscore the importance of structure-activity relationships in developing effective anti-tubercular agents .

Antitumor Activity

The antitumor potential of PTSC was assessed through in vitro assays on Ehrlich Ascites Carcinoma cells. The metal complexes of PTSC exhibited superior cytotoxicity compared to the free ligand:

| Treatment | IC50 (μg/mL) |

|---|---|

| PTSC | 25 |

| Cu(II)-PTSC Complex | 10 |

| Co(II)-PTSC Complex | 15 |

This data suggests that metal coordination enhances the therapeutic efficacy of PTSC against cancer cells .

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical evaluation involving patients with bacterial infections treated with PTSC derivatives showed promising results, with a significant reduction in infection rates compared to standard treatments.

- Case Study on Antitubercular Activity : In a controlled trial, patients with multidrug-resistant tuberculosis were administered PTSC-based therapies, resulting in improved outcomes and reduced side effects compared to conventional therapies.

特性

IUPAC Name |

1-amino-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3S/c8-10-7(11)9-6-4-2-1-3-5-6/h1-5H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIGUVBJOHCXSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063808 | |

| Record name | Hydrazinecarbothioamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5351-69-9 | |

| Record name | 4-Phenylthiosemicarbazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5351-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phenylthiosemicarbazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005351699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Phenyl-3-thiosemicarbazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58946 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenyl-3-thiosemicarbazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=704 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarbothioamide, N-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazinecarbothioamide, N-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(phenyl)thiosemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Phenylthiosemicarbazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RBH3R5JE2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula, weight, and key spectroscopic data for 4-phenylthiosemicarbazide?

A1: this compound has the molecular formula C7H9N3S and a molecular weight of 167.24 g/mol. Key spectroscopic data include:

- IR Spectroscopy:

- NMR Spectroscopy:

Q2: How does chlorine substitution on the phenyl ring affect the structure and activity of this compound?

A2: Introducing a chlorine atom at the para position of the phenyl ring in 4-(4-chlorophenyl)thiosemicarbazide leads to increased electron delocalization within the thiosemicarbazide moiety. [] This enhanced delocalization influences the compound's electron-donating and reducing capabilities, contributing to its observed increase in antibacterial activity.

Q3: How does the presence of an electron-releasing methoxy group at the para position of the phenyl ring affect the structure and activity of this compound?

A3: Similar to chlorine substitution, the presence of a methoxy group in 4-(4-methoxyphenyl)thiosemicarbazide leads to significant electron localization at the hydrazinic end of the thiosemicarbazide side chain. [] This electron-releasing effect enhances the antibacterial activity of the compound.

Q4: What is the typical reactivity of this compound?

A4: this compound exhibits diverse reactivity, primarily as a nucleophile and a chelating agent.

- Condensation Reactions: It readily undergoes condensation reactions with aldehydes and ketones to form thiosemicarbazones. [, , , , , ]

- Cyclization Reactions: It can participate in cyclization reactions, leading to the formation of various heterocyclic compounds like 1,3,4-thiadiazoles, 1,3,4-thiadiazines, and 1,2,4-triazoles. [, , , , , ]

- Complex Formation: As an N,S-donor ligand, it forms stable complexes with various metal ions. [, , , , , , ]

Q5: Can you elaborate on the catalytic applications of this compound and its metal complexes?

A5: While this compound itself is not widely recognized as a catalyst, its metal complexes, particularly those with zinc and copper, have been successfully employed as catalysts in the ring-opening polymerization (ROP) of ε-caprolactone. [] This catalytic activity highlights the potential of its metal complexes in polymer synthesis.

Q6: How do steric and electronic effects influence the condensation reactions of this compound with aldehydes and ketones?

A6: Research suggests that electronic effects play a more significant role than steric effects in controlling the condensation reactions of this compound with aldehydes and ketones. [] For instance, the presence of a phenyl ring directly attached to the carbonyl group significantly diminishes the reactivity due to its mesomeric donating effect, while steric hindrance from substituents has a less pronounced impact.

Q7: What are the known biological activities of this compound and its derivatives?

A7: this compound and its derivatives have demonstrated a broad spectrum of biological activities, including:

- Antibacterial Activity: Notably effective against both Gram-positive and Gram-negative bacteria. [, , , , , , ]

- Antifungal Activity: Shows promising activity against various fungal strains. [, ]

- Antiviral Activity: Some derivatives have shown potential against certain viruses. [, ]

- Anticancer Activity: Certain derivatives have demonstrated antitumor and antileukemic properties. [, , ]

Q8: How does the structure of this compound relate to its antibacterial activity?

A8: The electron delocalization within the thiosemicarbazide moiety, influenced by substituents on the phenyl ring, appears crucial for antibacterial activity. [] Electron-donating groups like methoxy enhance this delocalization and increase activity, while electron-withdrawing groups may have the opposite effect.

Q9: Are there any studies on the mechanism of action of this compound and its derivatives?

A9: While specific mechanisms are still under investigation, the biological activities are often attributed to:

- Metal Chelation: Forming complexes with essential metal ions in biological systems. [, , ]

- Reductive Capacity: Acting as reducing agents within cells, potentially disrupting redox processes. [, , ]

Q10: What analytical techniques are commonly employed to characterize and quantify this compound?

A10: Common analytical techniques include:

- Spectroscopic Methods: IR, UV-Vis, and NMR spectroscopy are used for structural elucidation and characterization. [, , , , , ]

- Elemental Analysis: Determining the elemental composition of the compound. [, ]

- Chromatographic Techniques: HPLC and GC can be used for separation and quantification in complex mixtures. [, ]

Q11: Are there environmental concerns associated with this compound and its derivatives?

A11: While detailed ecotoxicological data are limited, responsible waste management and recycling strategies should be implemented. [] Further research is necessary to fully assess their environmental impact and develop mitigation strategies.

Q12: How is computational chemistry being used in research related to this compound?

A12: Computational chemistry plays a significant role in:

- Structure Optimization: Determining the most stable conformations of the molecule. []

- Molecular Docking: Predicting the binding interactions of the compound and its derivatives with biological targets like DNA. []

- QSAR Modeling: Developing quantitative structure-activity relationship models to guide the design of new derivatives with enhanced activity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。